3,4-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide
Description
3,4-Dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is a benzamide derivative characterized by a thioxanthene scaffold substituted with a 9-oxo group and a 3,4-dichlorobenzamide moiety. Its structural uniqueness lies in the thioxanthene ring system, which incorporates a sulfur atom in place of the oxygen found in xanthene derivatives. This substitution may influence electronic properties and biological interactions.
Properties
IUPAC Name |
3,4-dichloro-N-(9-oxothioxanthen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2NO2S/c21-15-7-5-11(9-16(15)22)20(25)23-12-6-8-18-14(10-12)19(24)13-3-1-2-4-17(13)26-18/h1-10H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNSNWLMOOJTDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 9-oxo-9H-thioxanthene-2-amine . The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
3,4-Dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and pharmacological differences between the target compound and its analogues:
Pharmacological and Functional Differences
- AH-7921 and U-47700: Both are opioid receptor agonists with low-to-moderate affinity. The dimethylamino-cyclohexyl group in these compounds is critical for receptor interaction, contrasting with the thioxanthene scaffold in the target compound, which lacks documented opioid activity.
- Xanthene vs. Thioxanthene’s sulfur atom may enhance lipophilicity, affecting membrane permeability .
- Thiazole Derivatives : 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide () demonstrates anti-inflammatory and analgesic activities, likely mediated by the thiazole ring’s ability to engage in hydrogen bonding and π-π interactions. The thioxanthene derivative’s larger aromatic system may limit similar interactions .
Biological Activity
3,4-Dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique thioxanthene structure, has been investigated for various pharmacological effects, including antitumor and neuroprotective activities.
Chemical Structure and Properties
- Molecular Formula : CHClN\O
- Molecular Weight : 400.27 g/mol
- CAS Number : 478248-51-0
The compound features a dichloro substitution pattern and a thioxanthene moiety, which is known for its diverse biological activities.
Antitumor Activity
Research has indicated that thioxanthene derivatives exhibit notable antitumor properties. A systematic investigation into thioxanthen-9-ones and their analogs revealed that these compounds can inhibit tumor growth through various mechanisms. For example, studies have shown that certain thioxanthene derivatives can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways .
Case Study: Thioxanthene Derivatives
In a study focusing on thioxanthenes, it was found that specific derivatives demonstrated significant cytotoxic effects against different cancer cell lines. The mechanism of action often involved the disruption of cellular signaling pathways essential for tumor survival and proliferation .
Neuroprotective Effects
Another area of research has explored the neuroprotective potential of this compound. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine, which is beneficial for cognitive function .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to AChE. These studies suggest that the compound can effectively bind to the active site of the enzyme, indicating its potential as a therapeutic agent for cognitive disorders .
Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Neuroprotective | Inhibits acetylcholinesterase (AChE) |
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The IC values for these studies indicate a potent effect at relatively low concentrations.
Safety Profile
Safety assessments in human fibroblast cell lines show that while the compound exhibits significant biological activity, it also maintains a favorable safety profile, making it a candidate for further development in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
